molecular formula C9H5N3O2S B10902538 [(5-Methyl-4-nitro-2-thienyl)methylene]methane-1,1-dicarbonitrile

[(5-Methyl-4-nitro-2-thienyl)methylene]methane-1,1-dicarbonitrile

Cat. No.: B10902538
M. Wt: 219.22 g/mol
InChI Key: YLNIVYHUNUXQJA-UHFFFAOYSA-N
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Description

[(5-Methyl-4-nitro-2-thienyl)methylene]methane-1,1-dicarbonitrile is an organic compound with the molecular formula C9H5N3O2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.

Chemical Reactions Analysis

[(5-Methyl-4-nitro-2-thienyl)methylene]methane-1,1-dicarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various acids and bases for catalyzing substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

[(5-Methyl-4-nitro-2-thienyl)methylene]methane-1,1-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of [(5-Methyl-4-nitro-2-thienyl)methylene]methane-1,1-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cell membrane integrity. In cancer research, the compound’s derivatives are believed to induce apoptosis (programmed cell death) by targeting specific signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

[(5-Methyl-4-nitro-2-thienyl)methylene]methane-1,1-dicarbonitrile can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H5N3O2S

Molecular Weight

219.22 g/mol

IUPAC Name

2-[(5-methyl-4-nitrothiophen-2-yl)methylidene]propanedinitrile

InChI

InChI=1S/C9H5N3O2S/c1-6-9(12(13)14)3-8(15-6)2-7(4-10)5-11/h2-3H,1H3

InChI Key

YLNIVYHUNUXQJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C=C(C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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